PROTAC SGK3 degrader-1

Übersicht

Beschreibung

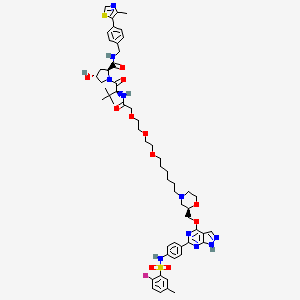

Diese Verbindung basiert auf dem von-Hippel-Lindau-Liganden und besteht aus einem PEG3-C4-OBn-Alkyl-Linker, einem SGK3-Degrader und einem VHL-Liganden . Sie hat ein großes Potenzial beim Induzieren des Abbaus von SGK3 gezeigt, das eine entscheidende Rolle in verschiedenen Zellprozessen spielt, einschließlich Zellwachstum und -überleben .

Wirkmechanismus

Target of Action

PROTAC SGK3 Degrader-1 is a von Hippel-Lindau ligand-based SKG3 PROTAC . The primary targets of this compound are the protein of interest (POI) SGK3 (Serum/Glucocorticoid Regulated Kinase Family Member 3) and the E3 ubiquitin ligase .

Mode of Action

This compound operates through a unique mechanism of action. It is a heterobifunctional small molecule consisting of two ligands joined by a linker . One ligand recruits and binds the protein of interest (SGK3), while the other recruits and binds an E3 ubiquitin ligase . The simultaneous binding of the POI and ligase by this compound induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) .

Biochemical Pathways

The action of this compound affects the PI3K/Akt/mTORC1 signaling pathway . SGK3 plays a key role in mediating resistance of breast cancer cells to class 1 PI3K or Akt inhibitors, by substituting for the loss of Akt activity and restoring proliferative pathways such as mTORC1 signaling .

Pharmacokinetics

It is known that this compound induced 50% endogenous sgk3 degradation within 2 hours, and 80% sgk3 degradation was observed at 8 hours . This suggests that the compound has a relatively fast onset of action.

Result of Action

The molecular and cellular effects of this compound’s action include the degradation of the SGK3 protein and the loss of phosphorylation of NDRG1, an SGK3 substrate .

Action Environment

It is known that the efficacy of protacs can be influenced by factors such as the cellular environment and the presence of other proteins

Biochemische Analyse

Biochemical Properties

PROTAC SGK3 degrader-1 functions by targeting SGK3 for degradation. It is a conjugate of the 308-R SGK inhibitor with the VH032 VHL binding ligand. This compound specifically interacts with SGK3, leading to its degradation without affecting closely related isoforms such as SGK1 and SGK2 . The interaction between this compound and SGK3 results in the loss of phosphorylation of NDRG1, an SGK3 substrate . Proteomic analysis has shown that SGK3 is the only cellular protein whose levels are significantly reduced following treatment with this compound .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly breast cancer cells. It restores sensitivity of SGK3-dependent breast cancer cell lines, such as ZR-75-1 and CAMA-1, to Akt and PI3K inhibitors . This compound suppresses the proliferation of these cancer cell lines more effectively than conventional SGK isoform inhibitors . Additionally, this compound influences cell signaling pathways by inhibiting mTORC1 signaling and reducing the phosphorylation of downstream targets .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to SGK3 and the subsequent recruitment of the VHL E3 ligase complex. This interaction leads to the ubiquitination and proteasomal degradation of SGK3 . By degrading SGK3, this compound effectively inhibits its kinase activity and disrupts the signaling pathways that contribute to cancer cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to induce significant degradation of SGK3 within a short period. At a concentration of 0.3 μM, it induces 50% degradation of endogenous SGK3 within 2 hours, with maximal 80% degradation observed within 8 hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses (0.1–0.3 μM) have been shown to restore sensitivity of SGK3-dependent breast cancer cells to Akt and PI3K inhibitors . The threshold and toxic effects at higher doses are still being studied. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to SGK3 signaling. By degrading SGK3, it affects the phosphorylation of downstream targets such as NDRG1 . The compound’s interaction with the VHL E3 ligase complex also plays a role in its metabolic activity .

Transport and Distribution

Within cells, this compound is transported and distributed to endosomes where SGK3 is activated . The compound’s interaction with the VHL E3 ligase complex facilitates its localization to these cellular compartments, ensuring effective degradation of SGK3 .

Subcellular Localization

This compound is primarily localized to endosomes, where it exerts its activity by targeting SGK3 for degradation . The compound’s design includes targeting signals that direct it to these specific compartments, enhancing its efficacy in degrading SGK3 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PROTAC SGK3-Degrader-1 beinhaltet die Konjugation eines SGK3-Inhibitors mit einem von-Hippel-Lindau-Liganden über einen PEG3-C4-OBn-Alkyl-Linker . Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär, und detaillierte Informationen sind nicht öffentlich zugänglich. Der allgemeine Ansatz umfasst Standardmethoden der organischen Synthese, einschließlich Kupplungsreaktionen und Reinigungsschritten, um die gewünschte Reinheit und Ausbeute zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für PROTAC SGK3-Degrader-1 sind in der öffentlichen Domäne nicht gut dokumentiert. Typischerweise werden solche Verbindungen in spezialisierten Einrichtungen mit strengen Qualitätskontrollmaßnahmen hergestellt, um Konsistenz und Reinheit zu gewährleisten. Der Produktionsprozess umfasst wahrscheinlich eine großtechnische Synthese, gefolgt von der Reinigung und Qualitätsprüfung .

Analyse Chemischer Reaktionen

Arten von Reaktionen

PROTAC SGK3-Degrader-1 unterliegt in erster Linie Abbaureaktionen, die durch das Ubiquitin-Proteasom-System vermittelt werden . Es unterliegt unter physiologischen Bedingungen typischerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen

Die Verbindung wird in Kombination mit anderen Reagenzien wie GDC0941, einem PI3K-Inhibitor, verwendet, um ihre Auswirkungen auf das Zellwachstum und den Proteinabbau zu untersuchen . Die typischen Bedingungen umfassen die Inkubation bei bestimmten Konzentrationen und Zeitpunkten, um den Abbau von SGK3 und dessen nachgeschaltete Wirkungen zu beobachten .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Reaktion von PROTAC SGK3-Degrader-1 gebildet wird, ist das abgebaute SGK3-Protein, das ubiquitiniert und anschließend durch das Proteasom abgebaut wird .

Wissenschaftliche Forschungsanwendungen

PROTAC SGK3-Degrader-1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

PROTAC SGK3-Degrader-1 entfaltet seine Wirkung, indem es an SGK3 bindet und die von-Hippel-Lindau-E3-Ubiquitin-Ligase rekrutiert . Diese Interaktion erleichtert die Ubiquitinierung von SGK3, wodurch es für den Abbau durch das Proteasom markiert wird . Der Abbau von SGK3 führt zum Verlust seiner nachgeschalteten Signalgebung, einschließlich der Phosphorylierung von NDRG1, einem Substrat von SGK3 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SGK1-IN-4: Ein selektiver Inhibitor von SGK1, der in Studien im Zusammenhang mit Osteoarthritis verwendet wird.

CKI-7: Ein Inhibitor der Caseinkinase 1, der auch SGK beeinflusst.

Einzigartigkeit

PROTAC SGK3-Degrader-1 ist einzigartig in seiner Fähigkeit, SGK3 selektiv abzubauen, ohne eng verwandte Isoformen wie SGK1 und SGK2 zu beeinflussen . Diese Selektivität wird durch das spezifische Design des PROTAC-Moleküls erreicht, das SGK3 für die Ubiquitinierung und den Abbau anvisiert . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung von SGK3-spezifischen Signalwegen und die Entwicklung gezielter Therapien.

Eigenschaften

IUPAC Name |

(2S,4R)-1-[(2S)-2-[[2-[2-[2-[6-[(2R)-2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H73FN10O11S2/c1-37-10-19-46(58)48(28-37)81(73,74)66-42-17-15-41(16-18-42)52-63-53-45(31-61-65-53)55(64-52)79-34-44-33-67(21-23-78-44)20-8-6-7-9-22-75-24-25-76-26-27-77-35-49(70)62-51(57(3,4)5)56(72)68-32-43(69)29-47(68)54(71)59-30-39-11-13-40(14-12-39)50-38(2)60-36-80-50/h10-19,28,31,36,43-44,47,51,66,69H,6-9,20-27,29-30,32-35H2,1-5H3,(H,59,71)(H,62,70)(H,61,63,64,65)/t43-,44-,47+,51-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFQFPZKDYMMMJ-RIAKQDHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OCC5CN(CCO5)CCCCCCOCCOCCOCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)F)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(C=NN4)C(=N3)OC[C@H]5CN(CCO5)CCCCCCOCCOCCOCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H73FN10O11S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1157.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2619598.png)

![N-[(3Z)-1-hydroxy-3-(1-hydroxyethylidene)-2-oxo-2,3-dihydro-1H-indol-6-yl]naphthalene-2-carboxamide](/img/structure/B2619599.png)

![N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}prop-2-enamide](/img/structure/B2619603.png)

![Ethyl 4-chloro-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2619609.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2619611.png)

![4-Chlorophenyl {2-methyl-6-[(4-methylphenyl)sulfanyl]-4-pyrimidinyl}methyl sulfide](/img/structure/B2619614.png)

![4-cyano-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2619616.png)

![4-(1-(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B2619617.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2619620.png)